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Compound of Interest

Compound Name: 9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-
Fluorene-2-carboxylic acid (C₁₄H₁₀O₂). Due to the limited availability of directly published

experimental spectra for this specific compound, this document combines available data from

chemical databases with predicted values derived from structurally analogous compounds. The

experimental protocols detailed herein are standard methodologies for the spectroscopic

analysis of aromatic carboxylic acids.

Chemical Structure and Properties
9H-Fluorene-2-carboxylic acid is a polycyclic aromatic hydrocarbon derivative featuring a

fluorene backbone with a carboxylic acid substituent at the 2-position. Its molecular structure is

fundamental to interpreting its spectroscopic signature.

Molecular Formula: C₁₄H₁₀O₂

Molecular Weight: 210.23 g/mol [1][2]

Monoisotopic Mass: 210.068079557 Da[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Although specific experimental data for 9H-Fluorene-2-carboxylic acid is scarce, the
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expected chemical shifts can be predicted based on the fluorene skeleton and the electronic

effects of the carboxylic acid group.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm)

and a characteristic singlet for the methylene protons at the 9-position. The carboxylic acid

proton will likely appear as a broad singlet at a downfield shift (δ > 10 ppm).

Table 1: Predicted ¹H NMR Data for 9H-Fluorene-2-carboxylic acid

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~8.3 - 8.1 Doublet of doublets 1H Aromatic CH

~8.0 - 7.8 Multiplet 3H Aromatic CH

~7.6 - 7.3 Multiplet 3H Aromatic CH

~4.0 Singlet 2H CH₂ (Position 9)

>10 Broad Singlet 1H COOH

Note: Predicted values are based on general principles and data from similar fluorene

derivatives.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene

carbon, and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for 9H-Fluorene-2-carboxylic acid
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Chemical Shift (δ ppm) Assignment

>165 COOH

~140 - 150 Quaternary Aromatic C

~120 - 135 Aromatic CH

~37 CH₂ (Position 9)

Note: Predicted values are based on general principles and data from similar fluorene

derivatives.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 9H-Fluorene-2-carboxylic acid is expected to be dominated by absorptions from the

carboxylic acid group and the aromatic rings.

Table 3: Key IR Absorption Bands for 9H-Fluorene-2-carboxylic acid
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Wavenumber (cm⁻¹) Vibration Type Description

3300 - 2500 O-H stretch

Very broad band, characteristic

of a carboxylic acid dimer due

to hydrogen bonding.[4]

~3050 C-H stretch Aromatic C-H stretching.

~2920 C-H stretch
Methylene (CH₂) C-H

stretching.

1725 - 1700 C=O stretch

Strong, sharp absorption for

the carbonyl group of the

carboxylic acid.[4]

~1600, ~1450 C=C stretch
Aromatic ring skeletal

vibrations.

~1300 C-O stretch
Coupled with O-H in-plane

bending.

~920 O-H bend

Broad band, out-of-plane

bend, characteristic of a

carboxylic acid dimer.

Note: Expected absorption ranges are based on typical values for aromatic carboxylic acids.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for 9H-Fluorene-2-carboxylic acid
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Parameter Value Source

Molecular Formula C₁₄H₁₀O₂ PubChem[1]

Exact Mass 210.0681 Da PubChem[1]

Expected M⁺ Peak (m/z) 210 -

Key Fragmentation Peaks

(m/z)
165 ([M-COOH]⁺) -

The high-resolution mass spectrum should show the molecular ion peak at m/z 210.0681,

confirming the elemental composition. A significant fragment at m/z 165, corresponding to the

loss of the carboxylic acid group (45 Da), is anticipated.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.[5]

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 9H-Fluorene-2-carboxylic acid in approximately

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize an NMR spectrometer operating at a frequency of 400 MHz or

higher.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet

peaks for each unique carbon.
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Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the

resulting spectrum. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy Protocol (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to generate the final transmittance or absorbance IR

spectrum.

Mass Spectrometry Protocol (ESI)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid,

negative ion mode ([M-H]⁻) is often effective.
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Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow Visualization
The logical flow for the complete spectroscopic characterization of 9H-Fluorene-2-carboxylic
acid is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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